molecular formula C20H29ClN4O3S2 B2728953 4-(N-butyl-N-methylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1184977-44-3

4-(N-butyl-N-methylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride

Cat. No. B2728953
CAS RN: 1184977-44-3
M. Wt: 473.05
InChI Key: CCTXTCVFYGCZKP-UHFFFAOYSA-N
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Description

4-(N-butyl-N-methylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C20H29ClN4O3S2 and its molecular weight is 473.05. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry Innovations

The synthesis and antimicrobial evaluation of thienopyrimidine derivatives highlight the importance of heterocyclic chemistry in developing new antimicrobial agents. The one-step process annelation resulting in thieno[3,2-e]imidazo[1,2-c]pyrimidine moieties demonstrates the compound's relevance in synthesizing biologically active molecules with pronounced antimicrobial activity (Bhuiyan et al., 2006). Similarly, the synthesis of pyridine-fused isothiazoles and 1,2-oxathioles showcases the versatility of pyridinesulphonamides in heterocyclic chemistry, leading to novel compounds with potential biological applications (Alo et al., 1992).

Advancements in Antipsychotic Agents

The development of heterocyclic carboxamides as potential antipsychotic agents reveals the compound's significance in neuroscience research. The evaluation of these analogues for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, along with their ability to antagonize the apomorphine-induced climbing response in mice, underscores the potential therapeutic applications of related chemical structures (Norman et al., 1996).

Contributions to Molecular Docking and Biological Screening

The preparation of novel pyridine and fused pyridine derivatives, followed by in silico molecular docking screenings and antimicrobial, antioxidant activity assessments, exemplifies the compound's utility in drug discovery and development. This approach not only facilitates the identification of molecules with potential biological activities but also aids in understanding the molecular basis of their actions (Flefel et al., 2018).

Enabling Green Chemistry

The modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, utilized in the production of Dexlansoprazole, showcases the compound's role in promoting green chemistry principles. The green metrics assessment based on atom economy (AE), reaction mass efficiency (RME), and E-factor, particularly highlights the environmental benefits of the modified synthesis approach, indicating a direction towards more sustainable chemical synthesis processes (Gilbile et al., 2017).

properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3S2.ClH/c1-4-6-12-23(3)29(26,27)16-9-7-15(8-10-16)19(25)22-20-21-17-11-13-24(5-2)14-18(17)28-20;/h7-10H,4-6,11-14H2,1-3H3,(H,21,22,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTXTCVFYGCZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)CC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.